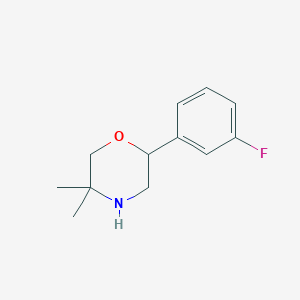
2-(3-Fluorophenyl)-5,5-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-Fluorophenyl)-5,5-dimethylmorpholine” is likely a morpholine derivative. Morpholine is a heterocyclic organic compound featuring a six-membered ring with four carbon atoms and one nitrogen atom . The presence of a fluorophenyl group suggests that this compound may have unique properties compared to other morpholine derivatives.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve the reaction of a suitable 3-fluorophenyl compound with a 5,5-dimethylmorpholine precursor .Molecular Structure Analysis
The molecular structure of this compound would likely feature a six-membered morpholine ring with a 3-fluorophenyl group attached at the 2-position and two methyl groups attached at the 5-position .Chemical Reactions Analysis
As a morpholine derivative, this compound might undergo reactions typical of morpholines, such as nucleophilic substitution or electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a fluorinated compound, it might exhibit unique properties compared to non-fluorinated analogs .Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonists
One application involves the use of structurally related compounds as neurokinin-1 receptor antagonists. These compounds have been studied for their potential in treating conditions such as emesis and depression. For instance, a water-soluble neurokinin-1 receptor antagonist showed efficacy in pre-clinical tests relevant to these conditions, highlighting the therapeutic potential of similar molecules (Harrison et al., 2001).
Anticancer Agents
Compounds with a core structure similar to "2-(3-Fluorophenyl)-5,5-dimethylmorpholine" have been synthesized and evaluated for their antitumor activities against various cancer cell lines. This includes novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which showed moderate to high levels of antitumor activities in vitro, indicating the potential use of related compounds in cancer treatment (Fang et al., 2016).
Phosphorescence and Sensing Properties
Another application area is in the development of phosphorescent materials and sensors. For example, BMes2-functionalized 2-phenylpyridine cyclometalated Pt(II) complexes, which share structural motifs with "2-(3-Fluorophenyl)-5,5-dimethylmorpholine", have been synthesized and analyzed for their dual phosphorescence emission and fluoride sensing properties. These properties are crucial for applications in organic electronics and sensing technologies (Ko et al., 2013).
Membrane Probes
Lipids containing dimethyl BODIPY fluorophores, which are conceptually related to "2-(3-Fluorophenyl)-5,5-dimethylmorpholine" in terms of fluorophore application, have been used as membrane probes in cell biology. These studies focus on the miscibility and steady-state fluorescence behavior of such lipids in biological membranes, providing insights into membrane dynamics and interactions (Dahim et al., 2002).
Green Synthesis and Organic Light-Emitting Devices
The compound and its derivatives are also explored in the context of green synthesis methods and their application in organic light-emitting devices (OLEDs). This includes the catalyst-free synthesis of novel quinolinone derivatives under ultrasonic conditions and the improvement of emission efficiency in OLEDs using related compounds as the phosphorescent dopant. Such studies contribute to the development of more efficient and environmentally friendly synthetic methods and materials for electronics (Govindaraju et al., 2016; Tokito et al., 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)-5,5-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-12(2)8-15-11(7-14-12)9-4-3-5-10(13)6-9/h3-6,11,14H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNHMIHGVNHOFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1)C2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-5,5-dimethylmorpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~4~-(2,5-dimethoxyphenyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2923161.png)
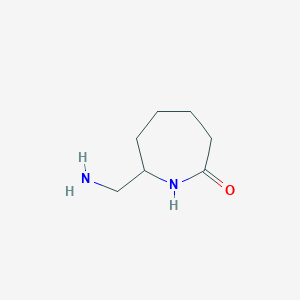

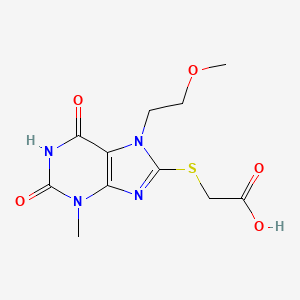
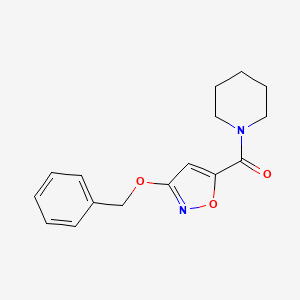
![3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2923171.png)

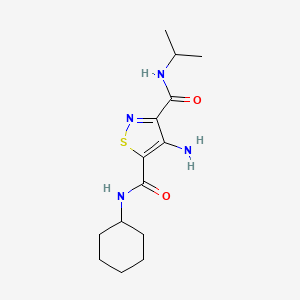
![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2923174.png)
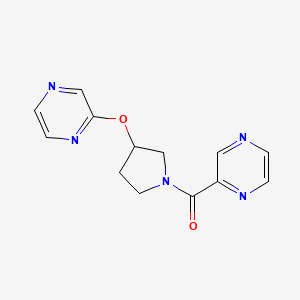
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclohexyl-N-methylacetamide](/img/structure/B2923179.png)
![N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride](/img/structure/B2923180.png)
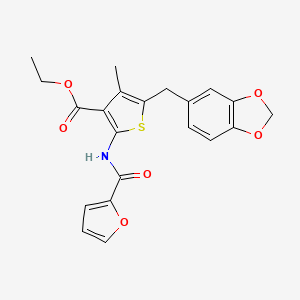
![N-{4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]phenyl}but-2-ynamide](/img/structure/B2923182.png)